3-Azido-1-oxo-1lambda~5~-pyrazine
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Overview
Description
3-Azido-1-oxo-1lambda~5~-pyrazine is a nitrogen-containing heterocyclic compound. It is part of the pyrazine family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The presence of an azido group in its structure makes it a valuable intermediate in various chemical reactions and synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the amination of 2-azido-3-chloropyrazine with pyrazole or 1,2,4-triazole, resulting in the formation of 2-azido-3-(1H-pyrazol-1-yl)pyrazine . This reaction often requires specific conditions such as the presence of a base and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3-Azido-1-oxo-1lambda~5~-pyrazine may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-Azido-1-oxo-1lambda~5~-pyrazine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The azido group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products
Scientific Research Applications
3-Azido-1-oxo-1lambda~5~-pyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Azido-1-oxo-1lambda~5~-pyrazine involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological pathways. These interactions can inhibit or activate specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazolo[1,5-a]pyrazine: Known for its applications in medicinal chemistry and as a fluorescent probe.
3(5)-Aminopyrazoles: Used as precursors in the synthesis of condensed heterocyclic systems.
Pyrrolopyrazine Derivatives: Exhibits a wide range of biological activities, including antimicrobial and antiviral properties.
Uniqueness
3-Azido-1-oxo-1lambda~5~-pyrazine is unique due to its azido group, which provides versatility in chemical reactions and potential for diverse applications in various fields. Its ability to undergo click chemistry reactions makes it a valuable tool in synthetic and medicinal chemistry.
Properties
CAS No. |
77888-18-7 |
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Molecular Formula |
C4H3N5O |
Molecular Weight |
137.10 g/mol |
IUPAC Name |
3-azido-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C4H3N5O/c5-8-7-4-3-9(10)2-1-6-4/h1-3H |
InChI Key |
ADDJIHSJMCLNBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CC(=N1)N=[N+]=[N-])[O-] |
Origin of Product |
United States |
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